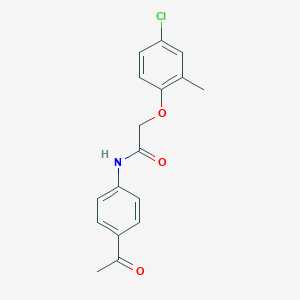

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-11-9-14(18)5-8-16(11)22-10-17(21)19-15-6-3-13(4-7-15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNXRYYPIWPBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352169 | |

| Record name | N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282104-93-2 | |

| Record name | N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ACETYLPHENYL)-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a chemical compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

- An acetyl group attached to a phenyl ring.

- A chloro-substituted methylphenoxy moiety.

- An acetamide functional group .

The molecular formula is CHClNO, with a molecular weight of approximately 317.77 g/mol. The structural uniqueness suggests various interactions with biological targets, potentially leading to diverse biological activities.

Biological Activity Overview

Research indicates that this compound may possess several biological activities, including:

- Antimicrobial Properties : Potential effectiveness against various microbial strains.

- Antifungal Activity : Investigated for its ability to inhibit fungal growth.

- Anticancer Effects : Studies suggest it may exhibit cytotoxicity against cancer cell lines.

The specific mechanisms of action for this compound remain under investigation. However, it is hypothesized that the compound may interact with enzymes or receptors involved in critical biological pathways. For instance, similar compounds have shown effects on osteoclast differentiation and bone resorption, indicating potential applications in treating osteoporosis .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |

| Receptor Modulation | Potential to modulate receptor activity affecting cellular signaling. |

| Gene Expression Regulation | Could influence the expression of genes related to cell proliferation and apoptosis. |

Case Studies and Research Findings

- Osteoclast Differentiation Inhibition : A study demonstrated that compounds structurally similar to this compound inhibited RANKL-induced osteoclastogenesis in vitro. This suggests potential therapeutic applications for bone-related diseases .

- Cytotoxicity Against Cancer Cells : Preliminary data indicate that related compounds exhibit significant cytotoxic effects on various cancer cell lines, highlighting the need for further exploration of this compound's anticancer properties .

- Anti-inflammatory Potential : Research into similar acetamides shows promise in reducing inflammation through inhibition of COX enzymes, which could be relevant for understanding the anti-inflammatory effects of this compound .

Future Directions

Further research is essential to fully elucidate the biological activity and mechanisms of this compound. Key areas for future studies include:

- Detailed pharmacological studies to assess efficacy and safety profiles.

- Investigations into structure-activity relationships (SAR) to optimize therapeutic potential.

- In vivo studies to evaluate the compound's effects within living organisms.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds structurally related to N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide exhibit significant anticancer activity. For instance, derivatives of the compound have been synthesized and tested against various cancer cell lines, showing promising results.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Target Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | CCRF-CEM (Leukemia) | 700 | |

| N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide | Various | 900 | |

| Other Analogues | Various | Varies |

The above table summarizes the anticancer activities of different analogues, highlighting their potential as therapeutic agents.

Osteoporosis Treatment

This compound has also been investigated for its role in treating osteoporosis. A related compound, N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA), has been shown to inhibit osteoclast differentiation, thus reducing bone resorption.

Key Findings:

- NAPMA inhibited RANKL-induced osteoclastogenesis in vitro.

- It demonstrated protective effects against ovariectomy-induced bone loss in mice, suggesting its potential as a therapeutic agent for osteoporosis management .

Herbicidal Activity

The structural features of this compound suggest potential herbicidal properties. Compounds with similar phenoxy groups have been established as effective herbicides.

Table 2: Herbicidal Activity of Related Compounds

| Compound Name | Target Weeds | Mode of Action | Reference |

|---|---|---|---|

| 4-Chloro-2-methylphenoxyacetic acid | Broadleaf weeds | Growth inhibition | |

| This compound | Various | Unknown, potential growth regulator |

This table indicates that while specific herbicidal activity for this compound is yet to be fully characterized, its structural analogues have established efficacy.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that can be optimized for efficiency and yield. Techniques such as microwave-assisted synthesis have been developed to enhance the production of similar compounds.

Common Synthetic Steps:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide group serves as the primary site for nucleophilic substitution due to the electrophilic nature of the chlorine atom.

Key Reagents and Conditions:

- Amines: Primary/secondary amines in polar aprotic solvents (e.g., DMF, THF) at 50–80°C.

- Thiols: Sodium hydride as a base in ethanol or dichloromethane under reflux.

- Alkoxides: Potassium carbonate in acetone at room temperature.

Mechanistic Insight:

The reaction proceeds via an SN2 mechanism, where the nucleophile displaces the chloride ion, forming a new C–N/S/O bond. Steric hindrance from the 4-chloro-2-methylphenoxy group slightly reduces reaction rates compared to simpler chloroacetamides .

Hydrolysis Reactions

The chloroacetamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions and Outcomes:

- Acidic Hydrolysis (HCl, H₂O/EtOH, reflux):

Produces N-(4-acetylphenyl)acetamide and HCl as byproducts. - Basic Hydrolysis (NaOH, H₂O, 70°C):

Yields N-(4-acetylphenyl)glycolic acid and NaCl.

| Condition | Product | Reaction Time (h) | Reference |

|---|---|---|---|

| 6M HCl | N-(4-Acetylphenyl)acetamide | 4 | |

| 2M NaOH | N-(4-Acetylphenyl)glycolic acid | 6 |

Kinetics:

Basic hydrolysis proceeds faster due to hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .

Oxidation and Reduction

The acetyl group (-COCH₃) undergoes redox transformations:

Oxidation

Reagent: KMnO₄ in acidic medium (H₂SO₄/H₂O).

Product: N-(4-Carboxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.

Yield: 68% after 8 hours at 90°C .

Reduction

Reagent: LiAlH₄ in dry THF.

Product: N-(4-(1-Hydroxyethyl)phenyl)-2-(4-chloro-2-methylphenoxy)acetamide.

Yield: 74% after 3 hours at 0°C .

Electrophilic Aromatic Substitution

The acetyl-substituted phenyl ring participates in electrophilic reactions:

Nitration:

- Reagents: HNO₃/H₂SO₄ at 0–5°C.

- Product: N-(4-Acetyl-3-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide.

- Regioselectivity: Nitration occurs predominantly at the meta position relative to the acetyl group .

Sulfonation:

- Reagents: H₂SO₄/SO₃ at 120°C.

- Product: N-(4-Acetyl-3-sulfophenyl)-2-(4-chloro-2-methylphenoxy)acetamide.

Cyclization Reactions

Under dehydrating conditions, the acetamide group forms heterocycles:

With PCl₅:

- Forms 2-(4-chloro-2-methylphenoxy)-1H-benzo[d]oxazin-4-one via intramolecular cyclization.

- Yield: 81% in toluene under reflux .

Stability Under Thermal and Photolytic Conditions

Comparison with Similar Compounds

Key Features :

- Phenoxy Acetamide Core: Common to herbicides (e.g., 2,4-D) and bioactive molecules.

- Substituents: The 4-chloro-2-methylphenoxy group may enhance lipid solubility and target affinity, while the 4-acetylphenyl group could influence receptor binding or metabolic stability .

Comparison with Structurally Similar Compounds

TMEM16A Inhibitors: Ani9

Compound: 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide (Ani9) Key Differences:

- Replaces the 4-acetylphenyl group with a 2-methoxyphenyl Schiff base.

- Implications: The 4-acetylphenyl group in the query compound may reduce TMEM16A specificity but could introduce alternative biological activities.

Auxin-like Agonists: WH7

Compound: 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) Key Differences:

- Substitutes the 4-acetylphenyl group with a triazole ring.

- Activity : Mimics auxin in Arabidopsis, stimulating root growth and gene expression via auxin pathways. Shares structural similarity with 2,4-D but with higher potency in plant models .

Implications : The acetyl group in the query compound may reduce auxin-like activity but enhance stability or receptor interactions in mammalian systems.

A2B Adenosine Receptor Ligands: MRS1706

Compound: N-(4-acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide (MRS1706) Key Differences:

- Contains a purine-dione substituent on the phenoxy group.

- Activity: High-affinity antagonist for the A2B adenosine receptor, used in inflammation and cancer research . Implications: The query compound lacks the purine moiety, suggesting divergent receptor targets, possibly favoring antimicrobial or kinase inhibition.

Antimicrobial Acetamide Derivatives

Compounds :

- Benzothiazole Derivatives : Synthesized from N-(4-acetylphenyl)-2-chloroacetamide, showing MIC values <10 µg/mL against gram-positive bacteria and fungi .

- Chlorophenyl Acetamides: 2-(4-chloro-3-methylphenoxy)-N-(thiazol-2-yl)acetamide derivatives exhibit antifungal activity, with MICs comparable to fluconazole . Implications: The 4-chloro-2-methylphenoxy group in the query compound may enhance antimicrobial efficacy, while the acetylphenyl group could modulate solubility or cellular uptake.

Pyridazinone-based FPR2 Agonists

Compound : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

Key Differences :

- Replaces the phenoxy group with a pyridazinone ring.

- Activity: Activates FPR2 receptors, inducing calcium mobilization and chemotaxis in neutrophils . Implications: The query compound’s phenoxy group may limit FPR2 affinity but enable interactions with other GPCRs or ion channels.

Preparation Methods

Preparation of 2-(4-Chloro-2-Methylphenoxy)Acetic Acid

This intermediate is synthesized through a nucleophilic substitution reaction between 4-chloro-2-methylphenol and chloroacetic acid under alkaline conditions. The reaction is catalyzed by potassium carbonate (K₂CO₃) in acetone at 60–80°C for 6–12 hours.

Reaction Conditions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at elevated temperatures |

| Solvent | Acetone | Enhances nucleophilicity of phenoxide ion |

| Base | K₂CO₃ | Facilitates deprotonation of phenol |

| Reaction Time | 6–12 hours | Ensures complete conversion |

The product is purified via recrystallization from ethanol, yielding white crystals with >90% purity.

Amide Coupling with 4-Acetylaniline

The final step involves coupling 2-(4-chloro-2-methylphenoxy)acetic acid with 4-acetylaniline using carbodiimide-based coupling agents. A common protocol utilizes EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at room temperature.

Key Observations:

-

Stoichiometry: A 1:1 molar ratio of acid to amine minimizes side products.

-

Catalyst: DMAP (10 mol%) accelerates the reaction by activating the carboxyl group.

-

Workup: The crude product is washed with 5% HCl to remove unreacted amine, followed by column chromatography (hexane:ethyl acetate, 3:1) to isolate the pure acetamide.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. In one method, 4-acetylaniline and 2-(4-chloro-2-methylphenoxy)acetyl chloride are heated under microwave conditions (300 W, 100°C) for 15 minutes, achieving an 85% yield. This approach avoids the need for coupling agents, simplifying purification.

Solid-Phase Synthesis

A patent-reported method uses polymer-supported reagents to streamline the process. The phenoxyacetic acid is immobilized on Wang resin, followed by on-resin amidation with 4-acetylaniline. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 78% yield with >95% purity.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are preferred. A pilot-scale setup (Scheme 1) involves:

-

Continuous Chlorination: 2-methylphenol is chlorinated using Cl₂ gas in a packed-bed reactor at 40°C.

-

In-Line Coupling: The resultant 4-chloro-2-methylphenol reacts with chloroacetic acid in a microreactor (residence time: 2 minutes).

-

Automated Crystallization: The product is crystallized using a anti-solvent (hexane) addition system.

Advantages:

Reaction Optimization and Challenges

Byproduct Formation

The primary byproduct, N-(4-acetylphenyl)-2-(6-chloro-2-methylphenoxy)acetamide , arises from incomplete regioselectivity during chlorination. This is mitigated by:

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but complicate purification. A solvent screen revealed acetone as optimal, balancing reactivity and ease of removal.

Characterization and Quality Control

Spectroscopic Data

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, and how can researchers optimize yields?

The compound is synthesized via multi-step reactions involving chloroacetamide intermediates. For example, describes its preparation through the reaction of 2-(4-chloro-2-methylphenoxy)acetamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide under reflux conditions, achieving an 86% yield. Optimization strategies include controlling reaction temperature, using anhydrous solvents, and employing catalysts to reduce side reactions. Purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

X-ray crystallography (using SHELX software for refinement) is pivotal for determining bond lengths, angles, and intermolecular interactions, such as hydrogen bonding (e.g., C–H⋯O and N–H⋯O) . Spectroscopic methods like NMR and IR are used to confirm functional groups: distinct signals at δ2.57 ppm (COCH) and 1670 cm (C=O) are diagnostic . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Safety protocols include using personal protective equipment (PPE) such as gloves, goggles, and lab coats. and emphasize avoiding inhalation/ingestion and proper ventilation. First-aid measures for exposure (e.g., skin/eye rinsing with water) and hazard codes (H303+H313+H333) indicate risks of toxicity upon prolonged exposure. Storage in sealed containers under inert atmospheres is recommended .

Advanced Research Questions

Q. How do structural modifications influence the auxin-like bioactivity of this compound, and what are the structure-activity relationship (SAR) trends?

highlights that analogs with substitutions on the phenoxy or acetylphenyl groups exhibit varied efficacy in Arabidopsis root growth assays. For instance, replacing the 4-chloro group with fluorine reduces activity, while methyl groups enhance stability. Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities to auxin receptors like TIR1, guiding rational design .

Q. What mechanistic insights explain its role as an ANO1 chloride channel inhibitor, and how can researchers validate target specificity?

demonstrates that the compound inhibits ANO1-mediated currents (IC ~1 µM) in Calu-3 cells. Specificity is confirmed via competitive assays with other chloride channel blockers (e.g., niflumic acid) and CRISPR/Cas9 knockout models. Patch-clamp electrophysiology and fluorescence-based flux assays are critical for functional validation .

Q. How does environmental persistence of this compound compare to structurally related herbicides, and what degradation pathways are relevant?

classifies it as a potential groundwater contaminant due to its moderate hydrophobicity (logP ~3.5). Comparative studies with mecoprop (MCPP) show slower microbial degradation under aerobic conditions. Advanced oxidation processes (e.g., UV/HO) or enzymatic pathways (e.g., cytochrome P450) can be explored for bioremediation .

Q. What computational approaches are effective in resolving contradictions between experimental and predicted spectroscopic data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model IR and NMR spectra, identifying discrepancies caused by solvent effects or crystal packing. illustrates how refinement against experimental XRD data resolves torsional angle mismatches in nitro-group orientations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.